molecular formula C14H20N2O B7507711 N-cyclohexyl-N-ethylpyridine-4-carboxamide

N-cyclohexyl-N-ethylpyridine-4-carboxamide

货号 B7507711
分子量: 232.32 g/mol
InChI 键: ZQCISDWUIKOJCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-N-ethylpyridine-4-carboxamide (CX-5461) is a small molecule inhibitor of RNA polymerase I transcription, which is the process responsible for the production of ribosomal RNA (rRNA). CX-5461 has been shown to have potential anticancer properties, particularly in hematological malignancies.

作用机制

N-cyclohexyl-N-ethylpyridine-4-carboxamide inhibits RNA polymerase I transcription by binding to DNA and preventing the formation of the transcription initiation complex. This leads to a decrease in rRNA production and ultimately to the induction of nucleolar stress and apoptosis in cancer cells. N-cyclohexyl-N-ethylpyridine-4-carboxamide has also been shown to have other mechanisms of action, including the induction of DNA damage and the inhibition of DNA repair pathways.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethylpyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. It induces nucleolar stress, which leads to the activation of p53 and the induction of apoptosis. N-cyclohexyl-N-ethylpyridine-4-carboxamide has also been shown to induce DNA damage, which can lead to cell cycle arrest and apoptosis. Additionally, N-cyclohexyl-N-ethylpyridine-4-carboxamide has been shown to inhibit DNA repair pathways, which can increase the sensitivity of cancer cells to other DNA-damaging agents.

实验室实验的优点和局限性

One advantage of N-cyclohexyl-N-ethylpyridine-4-carboxamide is its selectivity for cancer cells that have an overactive nucleolar stress response. This makes it a potentially effective anticancer agent with fewer side effects than traditional chemotherapy. However, N-cyclohexyl-N-ethylpyridine-4-carboxamide has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, N-cyclohexyl-N-ethylpyridine-4-carboxamide is not yet widely available, which can make it difficult for researchers to obtain and use in their experiments.

未来方向

There are several future directions for research on N-cyclohexyl-N-ethylpyridine-4-carboxamide. One area of interest is the development of combination therapies that include N-cyclohexyl-N-ethylpyridine-4-carboxamide and other anticancer agents. This could potentially increase the efficacy of N-cyclohexyl-N-ethylpyridine-4-carboxamide and reduce the risk of resistance. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to N-cyclohexyl-N-ethylpyridine-4-carboxamide treatment. This could help to identify patients who are most likely to benefit from the drug and could improve patient outcomes. Finally, there is a need for further research into the long-term effects of N-cyclohexyl-N-ethylpyridine-4-carboxamide treatment, particularly in terms of potential side effects and the development of resistance.

合成方法

N-cyclohexyl-N-ethylpyridine-4-carboxamide is synthesized through a multi-step process, starting with the reaction of 4-cyanopyridine with cyclohexylmagnesium bromide to form N-cyclohexyl-4-cyanopyridinium bromide. This intermediate is then reacted with ethylamine to form N-cyclohexyl-N-ethyl-4-cyanopyridinium bromide, which is subsequently reduced with sodium borohydride to form N-cyclohexyl-N-ethylpyridine-4-carboxamide.

科学研究应用

N-cyclohexyl-N-ethylpyridine-4-carboxamide has been studied extensively for its potential as an anticancer agent. It has been shown to selectively target cancer cells that have an overactive nucleolar stress response, which is a common feature of many types of cancer. N-cyclohexyl-N-ethylpyridine-4-carboxamide has been shown to be effective against hematological malignancies, including multiple myeloma, acute myeloid leukemia, and chronic lymphocytic leukemia. It has also shown promise in preclinical studies for the treatment of solid tumors, such as breast, ovarian, and pancreatic cancers.

属性

IUPAC Name

N-cyclohexyl-N-ethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-16(13-6-4-3-5-7-13)14(17)12-8-10-15-11-9-12/h8-11,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCISDWUIKOJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。